7,7'-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid
Description
This compound is a bis-azo derivative of naphthalene sulfonic acid, characterized by a central carbonyl diimino group linking two symmetrical naphthalene moieties. Each naphthalene unit is substituted with a hydroxy group, a sulfonic acid group, and an azo linkage to a 2-methyl-4-sulfophenyl group. Its tetra(methyldiethanolamine) salt form enhances solubility in polar organic solvents and stabilizes the sulfonate anions . Registered under multiple CAS entries (e.g., 31/05/2018), it is structurally complex, with applications likely in dyes, pigments, or coordination chemistry due to its multiple functional groups .
Properties
CAS No. |
33025-12-6 |
|---|---|
Molecular Formula |
C35H28N6O15S4 |
Molecular Weight |
900.9 g/mol |
IUPAC Name |
4-hydroxy-7-[[5-hydroxy-6-[(2-methyl-4-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C35H28N6O15S4/c1-17-11-23(57(45,46)47)5-9-27(17)38-40-31-29(59(51,52)53)15-19-13-21(3-7-25(19)33(31)42)36-35(44)37-22-4-8-26-20(14-22)16-30(60(54,55)56)32(34(26)43)41-39-28-10-6-24(12-18(28)2)58(48,49)50/h3-16,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |
InChI Key |
SWVFFYFFEMGNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)S(=O)(=O)O)C)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of this compound is a multi-step chemical process primarily involving diazotization and azo coupling reactions. The process requires precise control of reaction parameters such as temperature, pH, and reagent stoichiometry to optimize yield and purity. Industrial synthesis is typically performed in batch reactors under controlled conditions to ensure reproducibility.
Raw Materials
- 2-Naphthalenesulfonic acid derivatives : These serve as the core naphthalene sulfonate units.
- 2-Methyl-4-sulphophenyl diazonium salts : Prepared via diazotization of corresponding aromatic amines.
- Carbonyldiimino bridging agent : Provides the linkage between the two azo-naphthalene units.
- Sodium salts and bases : Used to maintain pH and solubilize intermediates.
Stepwise Synthesis
Diazotization : Aromatic amines such as 2-methyl-4-aminobenzenesulfonic acid are diazotized under acidic conditions (typically hydrochloric acid, low temperature ~0–5°C) to form diazonium salts.
Coupling Reaction : The diazonium salts are coupled with 4-hydroxy-3-substituted naphthalene-2-sulphonic acid derivatives to form azo linkages. This step is carried out in alkaline or neutral media to favor azo bond formation.
Carbonyldiimino Bridging : Two azo-naphthalene units are linked via carbonyldiimino groups through condensation reactions. This step may involve the use of carbonyldiimidazole or related reagents to form the bisazo structure.
Salt Formation : The free acid form is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt, enhancing solubility and stability.
Representative Reaction Scheme
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Diazotization | Formation of diazonium salt | Aromatic amine + NaNO2 + HCl, 0–5°C | Diazonium salt intermediate |
| 2. Coupling | Azo coupling | Diazonium salt + 4-hydroxy-3-naphthalenesulphonic acid, pH 7–9 | Azo dye intermediate |
| 3. Bridging | Carbonyldiimino linkage | Carbonyldiimidazole or similar coupling agent | Bisazo linked compound |
| 4. Neutralization | Salt formation | NaOH or Na2CO3 | Sodium salt of the azo dye (final product) |
Analytical Data and Quality Control
The purity and identity of the synthesized compound are confirmed by:
- Spectroscopic methods : UV-Vis absorption characteristic of azo dyes, FTIR for functional groups, NMR for structural confirmation.
- Chromatographic techniques : HPLC for purity assessment.
- Elemental analysis : To verify molecular formula consistency.
- Molecular weight determination : Mass spectrometry or calculated from molecular formula.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Diazotization temperature | 0–5 °C | Low temperature to stabilize diazonium salt |
| pH during coupling | 7–9 | Mildly alkaline to favor azo bond formation |
| Reaction time | 1–3 hours | Depends on scale and reagent concentration |
| Bridging reagent | Carbonyldiimidazole or equivalent | Stoichiometric amounts to link azo units |
| Neutralization agent | Sodium hydroxide or carbonate | To form stable sodium salt |
| Purification | Filtration, washing, drying | To remove impurities and isolate product |
Research Insights and Industrial Considerations
- The multi-step synthesis demands careful control of reaction conditions to avoid side products such as incomplete azo coupling or over-oxidation.
- The carbonyldiimino linkage contributes to the compound’s stability and color fastness, making it suitable for textile dyeing.
- Industrial production often employs batch reactors with automated pH and temperature control to maximize yield.
- The sodium salt form enhances water solubility and application versatility.
- Safety precautions are essential due to the potential toxicity of aromatic amines and azo intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histology and cytology for staining tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then participate in further biochemical reactions. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Substituents
| Compound Name | Molecular Formula | Key Substituents | Counterion/Salt Form |
|---|---|---|---|
| Target Compound | Not explicitly stated | - 2-Methyl-4-sulphophenyl azo - Hydroxy, sulfonic acid groups |
Tetra(methyldiethanolamine) |
| 7,7'-(Carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxyphenyl)azo]-2-naphthalenesulfonic acid] disodium salt | C₃₃H₂₂N₆Na₂O₁₁S₂ | - 2-Hydroxyphenyl azo - Hydroxy, sulfonic acid groups |
Disodium |
| 4,4′-Dihydroxy-7,7′-ureylenedi(naphthalene-2-sulphonic acid) (Carbonyl J Acid) | C₂₁H₁₆N₂O₉S₂ | - Urea linkage (no azo groups) - Hydroxy, sulfonic acid groups |
None (free acid) |
| Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) | Not explicitly stated | - No azo groups - Hydroxy, sulfonic acid groups |
Disodium |
- Key Differences: The target compound’s azo-linked 2-methyl-4-sulphophenyl groups distinguish it from analogs with hydroxyphenyl azo (e.g., ) or urea linkages (e.g., ). The tetra(methyldiethanolamine) salt contrasts with disodium salts (e.g., ), impacting solubility and thermal stability .
Physicochemical Properties
- Notable Trends: Sulfonic acid groups enhance water solubility, but salt forms (e.g., tetra(methyldiethanolamine) vs. disodium) modulate compatibility with solvents . Azo groups contribute to color intensity, with electron-withdrawing substituents (e.g., -SO₃H) shifting absorption spectra .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid?
- Methodology : Synthesis typically involves diazo coupling of 2-methyl-4-sulphophenylamine with hydroxyl-substituted naphthalene sulfonic acid precursors. Key steps include:
- Diazo Formation : Use nitrous acid (HNO₂) under acidic conditions (HCl) to generate diazonium salts from aromatic amines .
- Coupling Reaction : React diazonium salts with naphthalene derivatives (e.g., 4-hydroxy-2-naphthalenesulfonic acid) under pH 8–10 to form azo linkages .
- Purification : Remove unreacted amines via precipitation or ion-exchange chromatography, validated by HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeOH) .
- Table 1 : Synthesis Conditions
| Step | Reagents | pH | Temperature | Yield (%) |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl | 0–5°C | 0–5°C | 75–85 |
| Coupling | NaOH, Na₂CO₃ | 8–10 | 20–25°C | 60–70 |
Q. How to characterize the solubility and stability of this compound in aqueous systems?
- Methodology :
- Solubility : Measure in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λmax = 450–500 nm) .
- Stability : Conduct accelerated degradation studies (40–60°C, 70% humidity) with LC-MS monitoring to identify hydrolysis products (e.g., sulfonic acid cleavage) .
Advanced Research Questions
Q. How to resolve spectral contradictions in characterizing azo-hydrazone tautomerism?
- Methodology :
- UV-Vis/FTIR : Compare absorption bands (azo: ~450 nm; hydrazone: ~550 nm) and carbonyl stretches (hydrazone: 1650–1680 cm⁻¹) .
- ¹H-NMR : Detect proton shifts in hydrazone tautomers (δ = 10–12 ppm for NH protons) .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict tautomeric stability under varying pH .
- Example : In alkaline conditions, the azo form dominates (UV-Vis λmax = 460 nm), while acidic conditions favor hydrazone tautomers (λmax = 520 nm) .
Q. What strategies optimize this compound’s binding affinity for metal ions in catalytic applications?
- Methodology :
- Chelation Studies : Titrate with transition metals (e.g., Cu²⁺, Fe³⁺) using isothermal titration calorimetry (ITC) to determine binding constants (Kd).
- Modification : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metal coordination via sulfonate and azo moieties .
- Table 2 : Binding Constants (Kd) for Metal Complexes
| Metal Ion | Kd (M⁻¹) | Application |
|---|---|---|
| Cu²⁺ | 1.2 × 10⁵ | Catalytic oxidation |
| Fe³⁺ | 8.7 × 10⁴ | Wastewater treatment |
Q. How to design experiments to study its photodegradation mechanisms for environmental fate modeling?
- Methodology :
- Light Exposure : Use xenon-arc lamps (simulated sunlight) with controlled UV intensity (290–400 nm).
- Degradation Products : Identify via HPLC-TOF-MS, focusing on sulfonate cleavage and azo bond rupture .
- Kinetics : Apply pseudo-first-order models to calculate rate constants (k = 0.012–0.025 hr⁻¹ in aquatic systems) .
Data Contradiction Analysis
Q. Discrepancies in reported LogP values: How to validate hydrophilicity?
- Experimental : Use shake-flask method (octanol/water) with potentiometric titration for ionized species.
- Computational : Apply atomistic MD simulations to account for sulfonate group solvation .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
